(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

Description

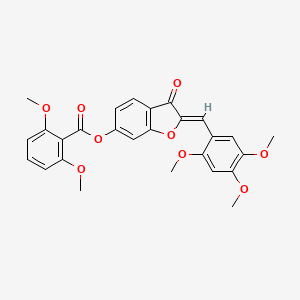

This compound is a benzofuran derivative characterized by a (Z)-configured benzylidene moiety at position 2 and a 2,6-dimethoxybenzoate ester at position 6. The benzylidene group is substituted with 2,4,5-trimethoxy phenyl rings, while the benzoate ester features methoxy groups at the 2- and 6-positions.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-30-18-7-6-8-19(31-2)25(18)27(29)35-16-9-10-17-21(13-16)36-24(26(17)28)12-15-11-22(33-4)23(34-5)14-20(15)32-3/h6-14H,1-5H3/b24-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIMPOONAJJYPK-MSXFZWOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound notable for its unique structural features and potential therapeutic applications. The compound's biological activity is largely attributed to its intricate structure, which includes a benzofuran core and multiple methoxy substituents. Understanding its biological interactions is crucial for assessing its pharmacological potential.

Structural Features

The compound's structure can be summarized as follows:

- Benzofuran Core : Provides a scaffold for biological activity.

- Methoxy Groups : Enhance lipophilicity and bioactivity.

- Ketone and Ester Functional Groups : Offer additional reactivity and interaction possibilities with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Curcumin | Diarylheptanoid | Antioxidant, anticancer |

| Benzofuran | Benzofuran core | Anticancer |

| 4-Nitrobenzoic Acid | Nitro group | Antibacterial |

The presence of the trimethoxybenzylidene moiety is expected to enhance the compound's pharmacological properties by facilitating interactions with various biological targets.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of receptors linked to various signaling pathways.

- DNA Intercalation : The benzofuran core may intercalate with DNA, affecting gene expression and cellular functions.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Anticancer Activity : A study demonstrated that structurally similar compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation.

- Antioxidant Properties : Research indicated that compounds with methoxy substitutions showed enhanced antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.

- Antibacterial Effects : Compounds resembling this compound were tested against bacterial strains, showing promising antibacterial activity due to their ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Variations

Key analogs differ in substituents on the benzylidene group or the ester moiety , influencing properties such as lipophilicity, solubility, and steric effects. Below is a comparative analysis:

*Assumed based on substituent count; †Estimated via analogous data.

2.2. Key Findings

- Benzylidene Substitution: The target compound’s 2,4,5-trimethoxybenzylidene group introduces steric hindrance and electronic effects distinct from analogs with 3,4,5-trimethoxy () or 3,4-dimethoxy () patterns. Replacing methoxy groups with 4-isopropylphenyl () increases lipophilicity (higher XLogP3), favoring membrane permeability but reducing water solubility.

Ester Group :

- The 2,6-dimethoxybenzoate in the target and compounds provides moderate polarity compared to the more polar methanesulfonate () or less bulky acetate ().

- The 3,4,5-trimethoxybenzoate () enhances hydrogen-bonding capacity (9 HB acceptors vs. 10 in the target), which may improve binding to biological targets.

Physicochemical Properties :

- The target’s higher XLogP3 (5.2†) compared to (3.8) and (2.5†) suggests greater lipophilicity, advantageous for crossing biological barriers but challenging for aqueous solubility.

- Methanesulfonate esters () exhibit lower logP values and higher solubility, making them preferable for formulations requiring hydrophilicity.

Research Implications

- Synthesis & Characterization : Structural analogs are typically synthesized via Claisen-Schmidt condensation for the benzylidene group and esterification for the benzoate moiety. NMR and UV-Vis spectroscopy (as in ) are standard for elucidation .

- Biological Activity : While direct activity data for the target compound is unavailable, analogs with similar substitution patterns (e.g., 3,4,5-trimethoxybenzylidene in ) are explored for anticancer and anti-inflammatory properties.

- Crystallography : Tools like SHELX () are critical for resolving Z/E isomerism and confirming stereochemistry in such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.